molecular formula C4H8O4S B3284900 2-Oxiranemethanesulfonicacid, 2-methyl- CAS No. 793643-05-7

2-Oxiranemethanesulfonicacid, 2-methyl-

Cat. No.: B3284900
CAS No.: 793643-05-7
M. Wt: 152.17 g/mol
InChI Key: XNQBVYNWCVKKER-UHFFFAOYSA-N
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Description

2-Oxiranemethanesulfonicacid, 2-methyl- is an organosulfur compound characterized by the presence of an oxirane (epoxide) ring and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranemethanesulfonicacid, 2-methyl- typically involves the reaction of methanesulfonic acid with an appropriate epoxide precursor. One common method is the reaction of methanesulfonic acid with 2-methyl-oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the sulfonic acid group .

Industrial Production Methods

Industrial production of 2-Oxiranemethanesulfonicacid, 2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranemethanesulfonicacid, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxiranemethanesulfonicacid, 2-methyl- involves the reactivity of its oxirane ring and sulfonic acid group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and substitutions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxiranemethanesulfonicacid, 2-methyl- is unique due to the combination of its oxirane ring and sulfonic acid group. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler sulfonic acids and epoxides .

Properties

IUPAC Name

(2-methyloxiran-2-yl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-4(2-8-4)3-9(5,6)7/h2-3H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQBVYNWCVKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666900
Record name (2-Methyloxiran-2-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793643-05-7
Record name (2-Methyloxiran-2-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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